2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde
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Overview
Description
2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an acetaldehyde group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde typically involves the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde under controlled conditions. One common method includes the use of hydrazine derivatives and aldehydes, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multi-step synthesis involving condensation reactions, cyclization, and purification processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols using reducing agents.
Substitution: Halogenation or alkylation at the pyrazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a base
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated pyrazole derivatives
Scientific Research Applications
2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The acetaldehyde group can undergo further chemical transformations, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
- 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea .
Uniqueness
2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde is unique due to its specific substitution pattern on the pyrazole ring and the presence of an acetaldehyde group. This combination imparts distinct chemical reactivity and potential biological activities compared to other pyrazole derivatives .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-6-5-7(3-4-10)9(2)8-6/h4-5H,3H2,1-2H3 |
InChI Key |
OIAZWONOOYOLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC=O)C |
Origin of Product |
United States |
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